molecular formula C7H6N2O B061293 2-Ethynyl-4-methoxypyrimidine CAS No. 161489-04-9

2-Ethynyl-4-methoxypyrimidine

Cat. No.: B061293
CAS No.: 161489-04-9
M. Wt: 134.14 g/mol
InChI Key: YEUPWWFSFTVXRI-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxypyrimidine is a heterocyclic organic compound featuring both a pyrimidine ring and an ethynyl group. Pyrimidines are common in nature, forming the base structure of key nucleic acids like cytosine, thymine, and uracil

Scientific Research Applications

2-Ethynyl-4-methoxypyrimidine has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Mechanism of Action

Target of Action

2-Ethynyl-4-methoxypyrimidine is a heterocyclic organic compound that features both a pyrimidine ring and an ethynyl group. Pyrimidines are common in nature, forming the base structure of key nucleic acids like cytosine, thymine, and uracil. .

Mode of Action

. Given its structural similarity to pyrimidines, it may interact with biological targets in a similar manner as other pyrimidine derivatives.

Biochemical Pathways

. Given its structural similarity to pyrimidines, it may be involved in nucleic acid synthesis or other related biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound

Result of Action

. Given its structural similarity to pyrimidines, it may have similar effects on cellular processes.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxypyrimidine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-methoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Sonogashira coupling reactions.

    Copper Co-catalysts: Enhance the efficiency of the coupling reactions.

    Fluoride Sources: Used for deprotection of trimethylsilyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various fused heterocyclic compounds.

Comparison with Similar Compounds

    2-Ethynylpyrimidine: Lacks the methoxy group, which may affect its reactivity and applications.

    4-Methoxypyrimidine: Lacks the ethynyl group, which may limit its use in certain synthetic applications.

    2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of 2-Ethynyl-4-methoxypyrimidine.

Properties

IUPAC Name

2-ethynyl-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUPWWFSFTVXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161489-04-9
Record name 2-ethynyl-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (0.97 mL of a 1M solution in tetrahydrofuran, 0.97 mmol) was added to a stirred solution of 4-methoxy-2-[(trimethylsilyl)ethynyl]pyrimidine (Preparation 1a, 0.20 g, 0.97 mmol) in tetrahydrofuran (1.4 mL) and acetic acid (56 pt) at room temperature. After 5 minutes, 10% aqueous potassium carbonate solution was added to the reaction mixture and the mixture was extracted with dichloromethane. The organic layer was separated, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (dichloromethane) gave the title compound (0.11 g, 85%) as a pale orange solid.
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solution
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4-methoxy-2-[(trimethylsilyl)ethynyl]pyrimidine
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0.2 g
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1.4 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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